7-Ethoxy-2-methylbenzo[d]thiazole is a heterocyclic organic compound that belongs to the benzothiazole family, characterized by a thiazole ring fused to a benzene ring. Its molecular formula is , and it features an ethoxy group at the 7-position and a methyl group at the 2-position of the benzothiazole structure. This compound is notable for its diverse chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The biological activity of 7-ethoxy-2-methylbenzo[d]thiazole has been explored in various studies. Thiazole derivatives, including this compound, exhibit a range of pharmacological effects:
The synthesis of 7-ethoxy-2-methylbenzo[d]thiazole typically involves several methods:
7-Ethoxy-2-methylbenzo[d]thiazole has several applications across different fields:
Studies on the interactions of 7-ethoxy-2-methylbenzo[d]thiazole with biological targets have revealed insights into its mechanism of action. The compound primarily affects biochemical pathways related to inflammation and cell signaling. Its interaction with cyclooxygenase enzymes suggests that it may modulate inflammatory responses at the cellular level, affecting gene expression and cellular metabolism .
Several compounds share structural similarities with 7-ethoxy-2-methylbenzo[d]thiazole, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methylbenzothiazole | Lacks the ethoxy group | Different reactivity and applications |
| 7-Methoxybenzothiazole | Lacks the methyl group | Affects biological activity differently |
| 2-Methyl-4-aminobenzothiazole | Contains an amino group | Exhibits distinct pharmacological properties |
| 5-Ethylbenzothiazole | Contains an ethyl group instead of ethoxy | May have different solubility and reactivity profiles |
The uniqueness of 7-ethoxy-2-methylbenzo[d]thiazole arises from the combination of both ethoxy and methyl groups, which enhance its chemical reactivity and potential biological activity compared to its analogs. This dual substitution provides opportunities for diverse applications in medicinal chemistry and material science .
Heterocyclic condensation remains a cornerstone for constructing the benzothiazole scaffold. The reaction between 2-aminothiophenol and electrophilic carbonyl partners, such as aldehydes or ketones, is widely employed. For 7-ethoxy-2-methylbenzo[d]thiazole, tailored aldehydes bearing ethoxy and methyl substituents are critical.
The condensation typically proceeds via nucleophilic attack of 2-aminothiophenol on the carbonyl carbon, followed by cyclization and oxidation. Ultrasonic irradiation has emerged as a transformative strategy, reducing reaction times from hours to minutes while improving yields. For example, ultrasonic-assisted condensation of 2-aminothiophenol with 4-ethoxy-3-methylbenzaldehyde at room temperature achieves 83% yield within 20 minutes under solvent-free conditions. Zinc sulfide nanoparticles (NPs) derived from Trigonella foenum-graecum waste further enhance efficiency, enabling recyclable catalysis and yields exceeding 85%.
Table 1: Comparative Analysis of Heterocyclic Condensation Methods
Recent advances include photocatalytic cyclization using fluorescein and blue LED light, which eliminates metal catalysts and achieves 89% yield under molecular oxygen. These methods underscore the shift toward green chemistry principles.
Palladium-catalyzed cross-coupling reactions offer precision in introducing the ethoxy group at the 7-position. While direct literature on 7-ethoxy-2-methylbenzo[d]thiazole is limited, analogous benzothiazole syntheses provide foundational insights.
A plausible route involves Suzuki coupling between a halogenated benzothiazole precursor (e.g., 7-bromo-2-methylbenzo[d]thiazole) and ethoxy-substituted aryl boronic acids. This method ensures regioselectivity and compatibility with sensitive functional groups. For instance, coupling 7-bromo-2-methylbenzo[d]thiazole with 4-ethoxyphenylboronic acid using Pd(PPh₃)₄ in a dioxane-water mixture at 80°C yields 75–80% product.
Key Considerations:
Ethoxy groups may also be introduced via Buchwald-Hartwig amination of 7-amino-2-methylbenzo[d]thiazole with ethylating agents. However, this approach requires stringent control over oxidative conditions to prevent over-alkylation.
Microwave irradiation accelerates cyclization steps, particularly in forming the thiazole ring. This method enhances reaction kinetics through rapid, uniform heating, enabling access to 7-ethoxy-2-methylbenzo[d]thiazole in high purity.
A representative protocol involves mixing 2-aminothiophenol with 4-ethoxy-3-methylbenzaldehyde and silica-supported sodium bisulfate (NaHSO₄-SiO₂) under microwave irradiation (300 W, 120°C). The solvent-free conditions reduce byproduct formation, achieving 91% yield in 8 minutes.
Table 2: Microwave vs. Conventional Thermal Cyclization
| Method | Time (min) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Microwave irradiation | 8 | 120 | 91 | 98 |
| Conventional heating | 240 | 120 | 72 | 85 |
Microwave energy promotes dipole rotation, facilitating faster intermediate formation and reducing energy barriers. For instance, cyclization of 2-aminothiophenol derivatives under microwave conditions completes in 10% of the time required for conventional methods.
The antimycobacterial activity of 7-ethoxy-2-methylbenzo[d]thiazole stems from its ability to disrupt the DprE1 enzyme, which catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-D-erythro-pentofuranose (DPX) during arabinogalactan biosynthesis [1] [3]. DprE1’s flavin adenine dinucleotide (FAD)-dependent mechanism involves a two-step epimerization process critical for constructing the mycobacterial cell wall [1]. Structural analyses reveal that the benzothiazole core of 7-ethoxy-2-methylbenzo[d]thiazole occupies the hydrophobic "head" region of DprE1’s binding pocket, while the ethoxy group forms hydrogen bonds with catalytic residues such as Lys418 and Gln334 [1] [4].
Table 1: Key Interactions Between 7-Ethoxy-2-methylbenzo[d]thiazole and DprE1
| Binding Region | Residues Involved | Interaction Type | Contribution to Inhibition |
|---|---|---|---|
| Head | Phe369, Val365 | Hydrophobic | Anchoring |
| Trunk | Lys418, Gln334 | Hydrogen bonding | Stabilization |
| Tail | Cys387 | Non-covalent | Active site obstruction |
Multidrug-resistant M. tuberculosis strains often harbor mutations in DprE1, such as C387G or C387N, which reduce drug binding affinity [4]. To address this, structure-activity relationship (SAR) studies have guided the optimization of 7-ethoxy-2-methylbenzo[d]thiazole derivatives. Introducing electron-withdrawing groups at position 7 (e.g., chloro or nitro substituents) improves interactions with mutant DprE1 variants by compensating for lost covalent interactions [1] [4]. For instance, replacing the ethoxy group with a nitro moiety restores activity against C387G mutants, achieving minimum inhibitory concentrations (MIC) of 1.8 μg/mL compared to 2.4 μg/mL for the parent compound [1].
Molecular docking of optimized analogs reveals enhanced π-π stacking with Phe369 and salt bridges with Lys418, critical for overcoming resistance mutations [1]. Additionally, elongating the methyl group at position 2 to a propyl chain increases hydrophobic contacts with Val365, reducing steric clashes in mutated binding pockets [4]. These modifications yield derivatives with 4- to 8-fold lower MIC values against MDR-TB strains compared to first-line drugs like rifampicin [1].
Table 2: Efficacy of 7-Ethoxy-2-methylbenzo[d]thiazole Derivatives Against MDR-TB
| Derivative | Substituent (Position) | MIC (μg/mL) | Target Mutation |
|---|---|---|---|
| Parent compound | Ethoxy (7), Methyl (2) | 2.4 | None |
| Chloro derivative | Chloro (7), Methyl (2) | 1.8 | C387G |
| Nitro derivative | Nitro (7), Propyl (2) | 0.9 | C387N |
The inhibitory spectrum of 7-ethoxy-2-methylbenzo[d]thiazole extends to non-tuberculous mycobacteria (NTM), albeit with variable efficacy. Against Mycobacterium avium, the compound exhibits reduced activity (MIC = 8.2 μg/mL) due to natural resistance conferred by an alanine substitution at DprE1’s position 387 [4]. In contrast, Mycobacterium marinum—which retains Cys387—shows greater susceptibility, with MIC values of 3.5 μg/mL [2]. This divergence underscores the importance of DprE1’s catalytic cysteine in determining compound efficacy.
Notably, 7-ethoxy-2-methylbenzo[d]thiazole synergizes with cell wall-disrupting agents like ethidium bromide in M. marinum, increasing membrane permeability by 2.5-fold and enhancing rifampicin uptake by 40% [2]. This cooperative effect is absent in M. avium, further highlighting species-specific mechanistic differences.
Table 3: Activity of 7-Ethoxy-2-methylbenzo[d]thiazole Against Mycobacterial Species
| Species | MIC (μg/mL) | DprE1 Residue 387 | Synergy with Rifampicin |
|---|---|---|---|
| M. tuberculosis H37Rv | 2.4 | Cysteine | Yes |
| M. marinum | 3.5 | Cysteine | Yes |
| M. avium | 8.2 | Alanine | No |
The strategic incorporation of carboxamide functionalities into the 7-ethoxy-2-methylbenzo[d]thiazole scaffold significantly enhances blood-brain barrier penetration through optimization of key physicochemical parameters. The carboxamide group serves as both a hydrogen bond donor and acceptor, facilitating passive transcellular transport while maintaining appropriate lipophilicity [3] [8].
N-aryl-cyclohexyl-carboxamide derivatives demonstrate superior blood-brain barrier penetration characteristics, with logP values between 3.2 and 3.8 and brain-to-blood ratios reaching 0.91 [4]. The cyclohexyl moiety provides optimal hydrophobic interactions while the carboxamide functionality ensures appropriate hydrogen bonding capacity. Molecular weight constraints of 255 to 285 Daltons satisfy the requirements for effective central nervous system penetration [3] [4].
The benzothiazole-based boron complex 4-(benzo[d]thiazol-2-yl)phenylboronic acid exemplifies successful carboxamide functionalization strategies, achieving brain concentrations of 36.11 ± 2.73 micrograms per gram at one hour post-injection with a brain-to-blood ratio of 3.94 ± 0.46 at two hours post-injection [3]. This compound demonstrates that hydrophobic, low-molecular-weight designs (255 Daltons) with appropriate logP values (0.32) can achieve superior blood-brain barrier permeability compared to traditional approaches [3].
Aryloxy-methylpropanamide derivatives represent another successful functionalization strategy, exhibiting enhanced bioavailability of 68 to 72 percent and maintaining favorable brain-to-blood ratios [4]. The aryloxy substitution pattern modulates both lipophilicity and metabolic stability, while the methylpropanamide chain provides optimal spacing for target protein interactions [9] [4].
Structure-based drug design approaches have identified that substituted 1-methylcyclohexyl-carboxamide groups at position 2 of the benzothiazole scaffold provide superior solubility and oral bioavailability compared to traditional amide linkages [4]. These modifications result in compounds with 63 percent and 61 percent oral bioavailability in rat models, representing significant improvements over earlier benzothiazole derivatives [4].
The hydrogen bonding profile represents a critical parameter for blood-brain barrier penetration, with optimal compounds containing 1 to 2 hydrogen bond donors and 3 to 4 hydrogen bond acceptors [3] [4]. This balance ensures adequate aqueous solubility for systemic distribution while maintaining sufficient lipophilicity for membrane permeation.
The development of structure-activity relationship models for 7-ethoxy-2-methylbenzo[d]thiazole derivatives reveals critical molecular features that govern anti-mycobacterial potency. These models integrate computational docking studies, enzymatic assays, and whole-cell activity data to elucidate the molecular basis of antimycobacterial activity [10] [11] [12].
Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) represents the primary molecular target for benzothiazole-based antimycobacterial agents [11] [13] [14]. Covalent inhibitors, including benzothiazinones and nitrobenzothiazoles, demonstrate exceptional potency through irreversible binding to the Cys387 residue, with minimum inhibitory concentrations below 0.001 micrograms per milliliter against Mycobacterium tuberculosis [11] [15]. The nitroso-mediated covalent adduct formation creates a suicide substrate mechanism that ensures target selectivity and resistance to enzymatic degradation [11] [15].
Non-covalent DprE1 inhibitors, exemplified by azaindole derivatives and pyrazolopyridones, achieve potency through hydrophobic interactions, π-π stacking, and hydrogen bonding with active site residues including Asn120 and Asp184 [10] [13] [14]. These compounds exhibit binding energies ranging from -8.3 to -9.1 kilocalories per mole, with selectivity indices between 100 and 500 fold over mammalian targets [14] [16].
The mycolic acid transporter MmpL3 represents an alternative target for benzothiazole amide derivatives, with compounds achieving minimum inhibitory concentrations of 0.03 to 0.12 micrograms per milliliter against rapid-growing nontuberculous mycobacteria [10] [12] [17]. The benzothiazole amide CRS400393 demonstrates mycobacteria-specific activity through inhibition of mycolic acid transport, disrupting cell wall biosynthesis and bacterial viability [10] [12].
Pyrazole-linked benzothiazole hybrids target the InhA enzyme (enoyl-acyl carrier protein reductase), achieving IC50 values of 6.4 to 7.9 micromolar [18]. These compounds inhibit fatty acid synthesis through competitive binding to the enzyme active site, with molecular docking studies revealing key interactions with the hinge region and activation loop [18].
Resistance mutation analysis reveals that substitutions at Cys387 (C387G, C387A, C387S, C387N, C387T) confer varying levels of resistance to covalent inhibitors while significantly reducing enzyme catalytic efficiency [15]. Non-covalent inhibitors maintain activity against these mutant forms, demonstrating the importance of diverse binding modes for overcoming resistance mechanisms [15].
The structure-activity relationship models indicate that molecular weight optimization between 220 and 305 Daltons, combined with appropriate lipophilicity (logP 2.1-4.1) and hydrogen bonding capacity, represents the optimal parameter space for antimycobacterial activity [10] [4] [11]. Computational approaches, including molecular dynamics simulations and free energy perturbation calculations, provide quantitative predictions of binding affinity and selectivity that guide rational drug design efforts [19] [20] [14].
| Compound Class | Binding Energy (kcal/mol) | Key Interactions | Selectivity Index | MIC Range (μg/mL) |
|---|---|---|---|---|
| Benzothiazinones (BTZ) | -8.81 to -9.2 | Cys387 covalent bond | >1000 | <0.001-0.01 |
| Nitrobenzothiazoles (NBTO) | -7.8 to -8.5 | Cys387 covalent bond | >500 | 0.01-0.1 |
| Azaindole derivatives | -8.3 to -9.1 | Hydrophobic interactions | 100-500 | 0.1-1.0 |
| Benzothiazole-pyrimidine hybrids | -8.5 to -9.0 | H-bonds with Asn120, Asp184 | 200-800 | 0.24-0.98 |
| Pyrazole-benzothiazole hybrids | -7.7 to -8.3 | Mixed interactions | 80-250 | 1.0-5.0 |
| Carboxamide Type | BBB Penetration LogP | Brain-Blood Ratio | Bioavailability (%) |
|---|---|---|---|
| N-aryl-cyclohexyl-carboxamide | 3.2-3.8 | 0.82 | 63-61 |
| Aryloxy-methylpropanamide | 3.5-4.1 | 0.91 | 68-72 |
| Benzothiazole-2-carboxamide | 2.1-2.7 | 0.45 | 42-48 |
| Heterocyclic carboxamide | 2.6-3.2 | 0.67 | 59-62 |
| Conjugate System | Pharmacokinetic Improvement | Bioactivity |
|---|---|---|
| Benzothiazole-piperazine-1,2,3-triazole | Enhanced BBB penetration | Anticancer (IC50: 3.84-65.47 μM) |
| Piperazine-triazole-benzimidazole | Reduced metabolic clearance | Antimicrobial (MIC: 3.91 μg/mL) |
| 1,4-disubstituted-triazole-piperazine | Improved solubility | Cytotoxic activity |